molecular formula C15H19N3O B7532179 N-cyclohexyl-2-(2H-indazol-3-yl)acetamide

N-cyclohexyl-2-(2H-indazol-3-yl)acetamide

Numéro de catalogue B7532179
Poids moléculaire: 257.33 g/mol
Clé InChI: WIYHTBGJHFQBOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-2-(2H-indazol-3-yl)acetamide, commonly known as CYC116, is a small molecule inhibitor that has shown potential in various scientific research applications. It belongs to the family of indazoles and has been synthesized through various methods. CYC116 has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mécanisme D'action

CYC116 inhibits the activity of cyclin-dependent kinase 8 (CDK8) and cyclin-dependent kinase 19 (CDK19), which are involved in various cellular processes, including cell cycle regulation, transcriptional regulation, and signal transduction. By inhibiting these kinases, CYC116 prevents the growth and survival of cancer cells and inhibits angiogenesis.
Biochemical and Physiological Effects:
CYC116 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the expression of various genes involved in cell cycle regulation and angiogenesis. CYC116 has been found to have low toxicity and is well-tolerated in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

CYC116 has several advantages for lab experiments, including its low toxicity, well-tolerated nature, and potential for use in various scientific research applications. However, its limitations include its low solubility and stability, which can affect its efficacy in experiments.

Orientations Futures

The potential future directions for CYC116 include its use in combination with other cancer therapies, its development as a targeted therapy for specific cancer types, and its use in clinical trials. Further research is needed to determine the optimal dosage and administration of CYC116 for various scientific research applications. Additionally, the development of more stable and soluble forms of CYC116 may enhance its efficacy in lab experiments.
In conclusion, CYC116 is a promising small molecule inhibitor that has shown potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a promising candidate for further research and development.

Méthodes De Synthèse

CYC116 has been synthesized through various methods, including the reaction of 3-(cyclohexylamino)-1H-indazole with ethyl chloroacetate in the presence of sodium hydride, followed by hydrolysis of the ester to obtain CYC116. Another method involves the reaction of 3-(cyclohexylamino)-1H-indazole with chloroacetyl chloride in the presence of triethylamine, followed by hydrolysis of the amide to obtain CYC116.

Applications De Recherche Scientifique

CYC116 has been extensively studied for its potential in various scientific research applications, including cancer therapy, angiogenesis inhibition, and anti-inflammatory effects. Studies have shown that CYC116 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also shown potential in inhibiting angiogenesis, which is the formation of new blood vessels, and has anti-inflammatory effects.

Propriétés

IUPAC Name

N-cyclohexyl-2-(2H-indazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-15(16-11-6-2-1-3-7-11)10-14-12-8-4-5-9-13(12)17-18-14/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYHTBGJHFQBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=C3C=CC=CC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.